molecular formula C25H22ClN3O4 B11226193 (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11226193
M. Wt: 463.9 g/mol
InChI Key: OILVYKFRAFHOGX-UHFFFAOYSA-N
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Description

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrano[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[2,3-c]pyridine core, followed by functionalization to introduce the hydroxymethyl, methoxy, and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the imino group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxy-5-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide include other pyrano[2,3-c]pyridine derivatives, such as:

  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(2-methylphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-(hydroxymethyl)-2-(2-methoxy-5-methylphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C25H22ClN3O4/c1-14-8-9-22(32-3)21(10-14)29-25-18(24(31)28-20-7-5-4-6-19(20)26)11-17-16(13-30)12-27-15(2)23(17)33-25/h4-12,30H,13H2,1-3H3,(H,28,31)

InChI Key

OILVYKFRAFHOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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